Isorhapontigenin

概要

説明

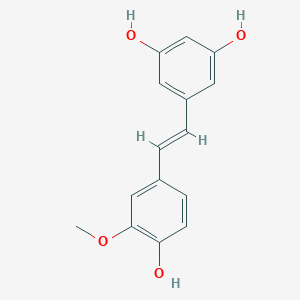

イソラポニチゲニンは、メトキシ基を持つテトラヒドロキシル化スチルベンである。ラポニチゲニンの異性体であり、レスベラトロールのアナログである。 この化合物は、中国のハーブであるグネツム・クレイスパスタチウム、グネツム・パルビフォリウム、ヤシのアイファネス・アキュレアタの種子など、さまざまな植物に見られる 。イソラポニチゲニンは、特に腫瘍学と心臓血管系の健康分野における潜在的な治療的特性のために、注目を集めている。

2. 製法

合成経路と反応条件: イソラポニチゲニンは、酸化カップリング反応によって合成することができる。 たとえば、グネツム・モンタナムからの天然スチルベン(E)-イソラポニチゲニンは、室温で36時間、アセトン中の塩化鉄(III)で処理することにより、さまざまな生成物を生成する .

工業的生産方法: イソラポニチゲニンの特定の工業的生産方法は広く文書化されていないが、グネツム・クレイスパスタチウムやグネツム・パルビフォリウムなどの天然資源からの抽出は、依然として実行可能なアプローチである。この化合物は、溶媒抽出法に続いて精製処理を用いて単離することができる。

準備方法

Synthetic Routes and Reaction Conditions: Isorhapontigenin can be synthesized through oxidative coupling reactions. For instance, the natural stilbene (E)-isorhapontigenin from Gnetum montanum can be treated with ferric chloride in acetone at room temperature for 36 hours to yield various products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources such as Gnetum cleistostachyum and Gnetum parvifolium remains a viable approach. The compound can be isolated using solvent extraction techniques followed by purification processes.

化学反応の分析

反応の種類: イソラポニチゲニンは、以下を含むいくつかの種類の化学反応を受ける。

酸化: さまざまな酸化生成物を形成するために酸化される可能性がある。

還元: 還元反応は、その官能基を修飾することができる。

置換: 置換反応は、分子に異なる置換基を導入することができる。

一般的な試薬と条件:

酸化: アセトン中の塩化鉄(III)は、酸化カップリングに一般的に使用される.

還元: 水素化ホウ素ナトリウムのような標準的な還元剤を使用することができる。

置換: さまざまなハロゲン化剤を置換反応に用いることができる。

主要な生成物: これらの反応から生成される主要な生成物には、イソラポニチゲニンのさまざまな酸化誘導体と還元誘導体が含まれ、これらは異なる生物学的活性を有する可能性がある。

科学的研究の応用

Anti-Cancer Applications

Isorhapontigenin has demonstrated promising anti-cancer properties in several studies, particularly against bladder and lung cancers.

Bladder Cancer:

- A study revealed that this compound inhibits invasive bladder cancer formation in vivo and the invasion of human bladder cancer cells in vitro by targeting the STAT1/FOXO1 axis. Treatment with ISO induced cell-cycle arrest and downregulated cyclin D1 expression, leading to inhibited cell proliferation and apoptosis in invasive bladder cancer cells .

Lung Cancer:

- Research indicated that ISO suppresses malignant cell transformation in chromium (Cr(VI))-transformed cells. It reduces cell proliferation, migration, and invasion while elevating the expression of the tumor suppressor gene MEG3. Additionally, ISO treatment decreased levels of NEDD9 and inhibited β-catenin activation, suggesting a multifaceted mechanism in lung cancer therapy .

Anti-Inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

- A study compared the effects of this compound with resveratrol and found that ISO significantly inhibited the release of pro-inflammatory cytokines IL-6 and CXCL8 from airway epithelial cells. This effect was associated with reduced activation of key inflammatory pathways, including NF-κB and PI3K/Akt/FoxO3A . The pharmacokinetic profile also indicated that ISO has superior bioavailability compared to resveratrol, enhancing its potential as an anti-inflammatory agent .

Anti-Virulence Agent Against Bacterial Infections

This compound has been identified as a potential anti-virulence agent against Staphylococcus aureus, a major pathogen responsible for various infections.

- Research demonstrated that ISO effectively inhibits the hemolytic activity of S. aureus without exerting bactericidal effects. It modulates the expression of virulence factors by downregulating hla (hemolysin) and upregulating the MgrA-regulated gene spa. In vivo experiments showed that ISO reduced skin abscess areas and improved survival rates in pneumonia models while decreasing bacterial burden .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in cerebral ischemia/reperfusion injury.

- In experimental models, ISO treatment improved neurological outcomes by reducing infarct volume and oxidative stress markers while enhancing the expression of neuroprotective proteins such as Nrf2 and HO-1. This suggests that ISO may be beneficial in preventing neuronal damage following ischemic events .

Summary Table of Applications

作用機序

イソラポニチゲニンは、さまざまな分子標的と経路を通じてその効果を発揮する。

6. 類似の化合物との比較

イソラポニチゲニンは、以下のような他の類似の化合物と比較される。

レスベラトロール: 両方の化合物は、類似の構造を持つスチルベンであるが、イソラポニチゲニンはレスベラトロールにないメトキシ基を持っている.

ピセアタノール: もう一つのヒドロキシスチルベンであるピセアタノールは、イソラポニチゲニンと同様の抗真菌特性を共有している.

イソラポニチゲニンのユニークな構造的特徴と多様な生物学的活性は、さまざまな科学分野において重要な化合物となっている。

類似化合物との比較

Isorhapontigenin is compared with other similar compounds, such as:

Resveratrol: Both compounds are stilbenoids with similar structures, but this compound has a methoxy group that resveratrol lacks.

Piceatannol: Another hydroxystilbene, piceatannol shares similar antifungal properties with this compound.

Rhapontigenin: An isomer of this compound, rhapontigenin also exhibits anti-cancer properties but differs in its specific molecular targets.

This compound’s unique structural features and diverse biological activities make it a compound of significant interest in various scientific fields.

生物活性

Isorhapontigenin (ISO), a stilbenoid derived from the plant Gnetum, has garnered attention for its diverse biological activities, particularly its potential as an anti-cancer agent and its role in metabolic regulation. This article explores the biological activity of ISO, summarizing key research findings, pharmacokinetic properties, and potential therapeutic applications.

Overview of this compound

This compound is chemically characterized as trans–3,5,4′-trihydroxy–3′–methoxystilbene. It is structurally related to resveratrol but exhibits distinct biological properties. Studies have demonstrated that ISO possesses anti-inflammatory, anti-cancer, and metabolic regulatory effects, making it a promising candidate for nutraceutical development.

Recent studies have elucidated several mechanisms through which ISO exerts its anti-cancer effects:

- Induction of Cell Death : ISO has been shown to induce apoptosis in breast cancer cells (MCF7) via caspase-dependent pathways. It destabilizes tubulin and alters the activity of sphingosine kinases (SPHKs), leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Inhibition of Proliferation : In colorectal cancer models, ISO demonstrated cytotoxic activity comparable to that of resveratrol and piceatannol. This antiproliferative effect was enhanced through molecular encapsulation techniques, improving its solubility and bioavailability .

- Regulation of Signaling Pathways : ISO inhibits the phosphorylation of the MAPK/PI3K signaling pathways in cancer cells, reducing pro-inflammatory cytokine production and further contributing to its anti-proliferative effects .

Case Studies

A notable study involving Sprague-Dawley rats assessed the pharmacokinetics and metabolomics of ISO. Following administration, ISO exhibited rapid absorption and clearance, with significant alterations in plasma metabolites linked to health-promoting effects. For instance, it reduced levels of arachidonic acid and cholesterol while increasing tryptamine levels .

Pharmacokinetics

The pharmacokinetic profile of ISO indicates favorable absorption characteristics:

- Oral Bioavailability : Studies show that after oral administration, ISO has a longer residence time in systemic circulation compared to resveratrol. This suggests enhanced bioavailability which is crucial for therapeutic efficacy .

- Dose-Dependent Effects : Increasing doses of ISO resulted in higher plasma concentrations and exposures, indicating a dose-dependent relationship that could be leveraged for therapeutic applications .

Metabolic Effects

Metabolomic analyses have revealed that ISO influences various metabolic pathways:

- Impact on Lipid Metabolism : ISO administration has been linked to significant changes in lipid profiles, suggesting potential benefits for cardiovascular health .

- Anti-Diabetic Potential : The compound has also been associated with anti-diabetic effects by modulating glucose metabolism and enhancing insulin sensitivity .

Comparative Analysis with Other Stilbenes

| Property | This compound | Resveratrol | Piceatannol |

|---|---|---|---|

| Anti-Cancer Activity | High | High | Moderate |

| Oral Bioavailability | High | Moderate | Low |

| Metabolic Regulation | Yes | Yes | Limited |

| Solubility Enhancement | Good (via encapsulation) | Moderate | Low |

特性

IUPAC Name |

5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045304 | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32507-66-7 | |

| Record name | Isorhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32507-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhapontigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032507667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhapontigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhapontigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHAPONTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ49V3K5HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isorhapontigenin (ISO) exhibits its effects through interactions with various molecular targets, leading to a cascade of downstream effects. Some key examples include:

- PPARγ: ISO promotes preadipocyte differentiation by enhancing the activity and stability of PPARγ, a master regulator of adipogenesis. This leads to improved insulin sensitivity in adipocytes. []

- NF-κB and MAPK: ISO suppresses the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This results in decreased production of pro-inflammatory cytokines like IL-6, TNF-α, and COX-2. [, ]

- SP1: ISO inhibits the transcriptional activity of SP1, leading to the downregulation of several target genes involved in cell cycle progression and apoptosis, such as cyclin D1 and XIAP. This contributes to cell cycle arrest and induction of apoptosis in cancer cells. [, , , ]

- AHR: ISO binds to and activates the aryl hydrocarbon receptor (AHR), leading to the inhibition of TLR4 signaling. This, in turn, reduces inflammation and protects neurons from cerebral ischemia/reperfusion injury. []

A:

- Spectroscopic data: Structural elucidation of ISO relies heavily on spectroscopic techniques like UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR. These techniques provide information about the functional groups, connectivity, and stereochemistry of the molecule. [, , , ]

- Cyclodextrin encapsulation: Encapsulating ISO in cyclodextrins significantly improves its stability in aqueous solutions, particularly at pH values below 9 and under refrigeration. This strategy also enhances its water solubility, addressing a key limitation for oral delivery. []

ANone: ISO, like many polyphenols, presents stability challenges:

- Degradation: ISO can degrade over time, especially in free form. Studies show that after 12 weeks of storage, only 15% of free ISO remained, highlighting the need for stabilization strategies. []

- Cyclodextrins: Encapsulation in cyclodextrins, particularly HP-β-CD, significantly improves ISO's stability, retaining over 78% of the compound after 12 weeks. This approach also enhances solubility, a crucial factor for oral bioavailability. []

A:

- Absorption: ISO exhibits rapid absorption after oral administration in rats. Notably, its oral bioavailability is superior to resveratrol, likely due to its methoxy group. [, ]

- Metabolism: ISO undergoes extensive phase II metabolism, including glucuronidation, sulfation, and O-methylation. Rhapontigenin and this compound are identified as major metabolites in rats. [, ]

- Clearance: ISO demonstrates rapid clearance following intravenous administration, suggesting a potential for multiple daily dosing if required. []

- Repeated Dosing: No significant alterations in key pharmacokinetic parameters were observed after one-week of repeated oral administration of ISO, indicating no significant accumulation or auto-induction of metabolic enzymes. []

- Metabolomic Impact: One-week of ISO administration in rats led to alterations in plasma levels of several metabolites, including a reduction in arachidonic acid, cholesterol, and fructose, and an increase in tryptamine. This suggests its potential to influence metabolic pathways associated with health benefits. []

A:

- In vitro: ISO has demonstrated efficacy in various cell-based assays:

- Anti-cancer activity: It inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder, breast, and melanoma. [, , , , , , , ]

- Anti-inflammatory effects: It suppresses the production of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages and airway epithelial cells. [, , ]

- Antioxidant activity: It protects against oxidative stress in various cell models, including liver microsomes, brain mitochondria, and synaptosomes. [, ]

- In vivo: ISO has shown promising results in several animal models:

- Diabetes: ISO treatment improved glucose tolerance, insulin sensitivity, and reduced adipocyte size in diabetic db/db mice. []

- Acute lung injury: It mitigated lung injury induced by lipopolysaccharide in mice by inducing autophagy and suppressing inflammation. []

- Cerebral ischemia/reperfusion injury: ISO reduced neurological deficits, infarct size, and neuronal death in a mouse model of stroke. [, ]

- Bladder cancer: It inhibited the development of invasive bladder cancer in mice exposed to the carcinogen BBN. []

ANone: Currently, there is limited information available regarding specific resistance mechanisms to ISO or its cross-resistance with other compounds.

ANone: Various analytical techniques are employed for the characterization and quantification of ISO:

- Chromatography: Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is commonly used for separation, identification, and quantification of ISO and its metabolites in biological samples. [, , ]

- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are utilized for structural elucidation and identification of ISO. [, , , , ]

ANone: Research on ISO spans multiple disciplines, fostering collaboration and synergistic advancements:

- Chemistry & Pharmacology: Chemical synthesis and modification of ISO are crucial for exploring structure-activity relationships, optimizing its pharmacological properties, and developing novel derivatives with enhanced activity or bioavailability. [, , , , ]

- Biology & Medicine: Understanding the molecular mechanisms of ISO's action, its effects on various cell types and tissues, and its therapeutic potential in different disease models require expertise from biologists, pharmacologists, and clinicians. [, , , , , , , , , , , , , , , , , , ]

- Nutrition & Food Science: Identifying dietary sources rich in ISO, understanding its bioavailability and metabolism in humans, and developing functional foods or supplements enriched with ISO require collaboration between nutritionists, food scientists, and chemists. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。